molecular formula C13H21N3 B8570878 Dimethyl[(2-piperazinylphenyl)methyl]amine

Dimethyl[(2-piperazinylphenyl)methyl]amine

Cat. No. B8570878
M. Wt: 219.33 g/mol
InChI Key: ATTCCASKRFESFD-UHFFFAOYSA-N
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Patent
US07560460B2

Procedure details

To tert-butyl 4-{2-[(dimethylamino)methyl]phenyl}-piperazine carboxylate (Step 2) (0.68 g, 2.1 mmol) dissolved in CH2Cl2 (12 mL) was added TFA (6 mL). After stirring the reaction at RT for 1 h, the solvent was concentrated in vacuo and the residue was partitioned between CH2Cl2 and satd NaHCO3. The organic layer was washed with brine and the combined aqueous layer were extracted with a mixture of CH2Cl2 and 30% MeOH. The combined organic layer was dried over Na2SO4, filtered and concentrated in vacuo to give dimethyl[(2-piperazinylphenyl)methyl]amine as a yellow oil (0.35 g). MS m/z: 220 (M+H). Calc'd for C13H21N3: 219.33.
Name
tert-butyl 4-{2-[(dimethylamino)methyl]phenyl}-piperazine carboxylate
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1)[CH3:3].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][N:2]([CH3:3])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1

Inputs

Step One
Name
tert-butyl 4-{2-[(dimethylamino)methyl]phenyl}-piperazine carboxylate
Quantity
0.68 g
Type
reactant
Smiles
CN(C)CC1=C(C=CC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at RT for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layer were extracted with a mixture of CH2Cl2 and 30% MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CC1=C(C=CC=C1)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.